molecular formula C27H30O16 B1682221 Vincetoxicoside A CAS No. 18016-58-5

Vincetoxicoside A

Cat. No.: B1682221
CAS No.: 18016-58-5
M. Wt: 610.5 g/mol
InChI Key: OTUCXMIQUNROBJ-JFNZIVIESA-N
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Description

Vincetoxicoside A is a natural compound known for its antimicrobial, antioxidant, and anti-inflammatory properties . It is a flavonoid glycoside, specifically a quercetin derivative, found in various plant species. The compound has garnered interest due to its potential therapeutic applications and its presence in traditional medicine.

Scientific Research Applications

Vincetoxicoside A has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Vincetoxicoside A primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . This interaction prevents the breakdown of complex carbohydrates, thereby reducing the amount of simple sugars absorbed in the intestines.

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of complex carbohydrates, leading to a reduction in the absorption of simple sugars in the intestines. The downstream effect of this action is a potential reduction in blood glucose levels, which could be beneficial in the management of conditions like diabetes.

Result of Action

The primary result of this compound’s action is the potential reduction in blood glucose levels . By inhibiting α-glucosidase and reducing the absorption of simple sugars, this compound could help manage blood glucose levels, particularly after meals.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other compounds could affect its action. As seen in a study, the antioxidant activity of this compound was found to be stronger when present with other compounds . Additionally, factors such as pH, temperature, and the presence of other enzymes could also influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Vincetoxicoside A has been shown to exhibit antioxidant activity Antioxidants play a crucial role in biochemical reactions as they neutralize harmful free radicals in the body, thereby preventing cellular damage

Molecular Mechanism

As an antioxidant, it likely exerts its effects at the molecular level by neutralizing free radicals, thereby preventing oxidative damage to biomolecules such as DNA, proteins, and lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vincetoxicoside A involves multiple steps, starting from quercetin. The process typically includes glycosylation reactions to attach sugar moieties to the quercetin backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity. detailed synthetic routes and conditions are often proprietary and not widely published.

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from plant sources rather than synthetic methods. Plants like Hibiscus syriacus are known to contain this compound. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Vincetoxicoside A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various glycoside derivatives of quercetin, each with unique biological activities. These derivatives can be further studied for their potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vincetoxicoside A stands out due to its combined antimicrobial, antioxidant, and anti-inflammatory properties. Its unique glycoside structure contributes to its distinct biological activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUCXMIQUNROBJ-JFNZIVIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936841
Record name Vincetoxicoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18016-58-5
Record name Quercetin 3-O-glucoside 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18016-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincetoxicoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Vincetoxicoside A and where is it found?

A1: this compound is a chemical compound found in the root extract of Cleome viscosa [], an invasive weed. It has also been identified in Incarvillea mairei var. granditlora (Wehrhahn) Grierson [].

Q2: Has this compound shown any potential biological activity?

A2: While specific research on this compound is limited in the provided abstracts, a closely related compound, Vincetoxicoside B, exhibited synergistic antifungal activity when combined with other flavonoids []. This suggests that this compound may possess similar biological properties worth investigating.

Q3: Are there any studies on the potential applications of this compound?

A3: Unfortunately, the provided abstracts do not delve into specific applications of this compound. Further research is needed to explore its potential uses based on its chemical properties and potential biological activities.

Q4: What are the next steps in the research of this compound?

A4: Future research should focus on:

  • Isolation and purification: Developing efficient methods to obtain pure this compound for further characterization and analysis [, ].
  • Structural elucidation: Fully characterizing the chemical structure of this compound using advanced spectroscopic techniques [].
  • Biological activity screening: Investigating its potential antifungal, antiviral, or other bioactivities through in vitro and in vivo studies [].

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